![molecular formula C12H19Cl2N B1484593 [3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2098031-20-8](/img/structure/B1484593.png)
[3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Identification and Analysis in Forensic Science
This compound, belonging to the piperazine class, is often encountered in forensic investigations. The identification and analysis of such compounds are crucial in seized material related to illicit drug use. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Pressure Liquid Chromatography (HPLC) are employed to determine its presence and concentration .
Pharmacological Research
Piperazine derivatives have been studied for their central nervous system (CNS) stimulant properties. They act on serotonin receptors and can be used to model the pharmacological effects of drugs on the CNS. This compound’s effects on neurotransmitter systems make it a valuable tool in neuropharmacology .
Cancer Research
Structurally similar compounds have shown potential as inhibitors of cancer cell proliferation. For example, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid have been synthesized to selectively inhibit colon cancer cell growth. This suggests that 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride could be modified and studied for similar antiproliferative effects .
Agricultural Chemistry
Indole derivatives, which share some structural similarities with piperazines, are known to have applications in agriculture as growth promoters. By studying the biological activity of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride, it could lead to the development of new agrochemicals .
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds can react with nitrogen to form oximes in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that similar compounds have been synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent hdacis .
Result of Action
Similar compounds have been found to selectively inhibit the proliferation of colon cancer cells .
Action Environment
It is known that similar compounds have been obtained in good yields and short reaction time from the corresponding trichloroacetimidate or acetate by the reaction with c-active nucleophiles in the presence of tmsotf (01 eq%) via C–C bond formation .
properties
IUPAC Name |
3-(3-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWAUWODOBONMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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